pKa and Lipophilicity Differentiation: Fluorocyclobutane vs. Chloroethyl and Hydrogen Analogs
1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is predicted to exhibit a pKa of approximately 4.47 and a logP of approximately 1.45, based on computational modeling of the fluorocyclobutane carboxylic acid scaffold [1]. In comparison, the non-fluorinated cyclobutane-1-carboxylic acid has a reported pKa of 4.78 and a logP of 0.99, while the 3-(2-fluoroethyl) positional isomer exhibits a predicted pKa of 4.72±0.40 and density of 1.157±0.06 g/cm³ . The chloroethyl analog (MW 162.61) demonstrates distinct electronic and steric properties due to chlorine's larger atomic radius and lower electronegativity compared to fluorine .
| Evidence Dimension | Predicted physicochemical properties (pKa, logP) |
|---|---|
| Target Compound Data | pKa ~4.47 (predicted), logP ~1.45 (predicted), MW 146.16 |
| Comparator Or Baseline | Cyclobutane-1-carboxylic acid: pKa 4.78, logP 0.99; 3-(2-Fluoroethyl) isomer: pKa 4.72±0.40, density 1.157±0.06 g/cm³; Chloroethyl analog: MW 162.61 |
| Quantified Difference | Target compound exhibits ~0.31 pKa unit decrease and ~0.46 logP unit increase vs. non-fluorinated analog; chlorine analog shows +16.45 Da molecular weight difference |
| Conditions | Computational prediction and reported experimental values for structurally related fluorocyclobutane carboxylic acids |
Why This Matters
Differences in pKa and lipophilicity directly impact compound solubility, membrane permeability, and formulation behavior, making the fluoroethyl variant chemically distinct from non-fluorinated and chloroethyl analogs for downstream synthetic applications.
- [1] Chernykh, A. V., et al. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023. View Source
